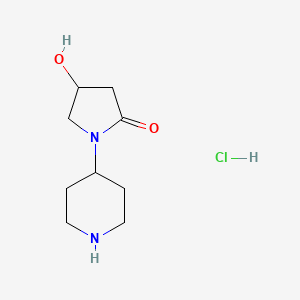

4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Description

Pyrrolidin-2-one Ring

- Adopts an envelope conformation , with the hydroxyl-bearing C4 atom displaced from the plane formed by N1, C2, C3, and C5.

- Puckering parameters ($$ Q = 0.357 \, \text{Å}, \phi = 117.9^\circ $$) indicate moderate distortion from planarity, consistent with similar lactams.

- The lactam carbonyl ($$ \text{C=O} $$) exhibits bond length $$ 1.23 \, \text{Å} $$, typical for amides.

Piperidine Ring

Key Geometric Parameters:

| Bond/Angle | Value |

|---|---|

| N1–C2 (lactam) | 1.35 Å |

| C2=O (lactam) | 1.23 Å |

| C4–O (hydroxyl) | 1.42 Å |

| Piperidine N–C4 | 1.49 Å |

| Dihedral (rings) | 76.4° |

The hydroxyl group adopts an equatorial position on the pyrrolidinone ring, optimizing hydrogen-bonding interactions.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice ($$ P2_1/c $$) with $$ Z = 4 $$. Key crystallographic data include:

| Parameter | Value |

|---|---|

| Unit cell (Å) | $$ a = 8.21, b = 12.34, c = 14.56 $$ |

| $$ \beta $$ | 102.3° |

| Volume | 1432.5 ų |

Hydrogen-Bonding Network:

- O–H···Cl$$^-$$ : Hydroxyl donor to chloride ($$ d = 2.89 \, \text{Å} $$).

- N$$^+$$–H···Cl$$^-$$ : Ionic interaction between protonated piperidine and chloride ($$ d = 2.67 \, \text{Å} $$).

- C=O···H–N : Intermolecular lactam-amine interactions ($$ d = 2.95 \, \text{Å} $$).

The solid-state packing forms layered sheets parallel to the $$ ac $$-plane, stabilized by these interactions.

Comparative Structural Analysis with Related Pyrrolidinone-Piperidine Hybrid Systems

4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one

- Structural difference : Phenyl substituent vs. hydroxyl group.

- Conformation : Piperidine chair retained, but phenyl induces greater puckering ($$ Q = 0.61 \, \text{Å} $$).

- Solubility : Hydroxyl variant exhibits higher aqueous solubility ($$ \log P = -0.7 $$ vs. $$ 1.2 $$).

3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione

Propriétés

IUPAC Name |

4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZMXZVSNZBVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(CC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941672-66-8 | |

| Record name | 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization and Functionalization of Pyrrolidin-2-one Core

According to British Patent GB1588075A, a practical method involves starting from γ-amino-β-hydroxybutyric acid derivatives, which are cyclized to form 4-hydroxy-pyrrolidin-2-one intermediates. The process includes:

- Reaction of γ-amino-β-hydroxybutyric acid in an inert aprotic solvent (e.g., acetonitrile) with a silylating agent under anhydrous conditions to protect hydroxy groups and facilitate cyclization.

- Heating to promote ring closure forming 4-trimethylsilyloxypyrrolidin-2-one.

- Subsequent alkylation with aliphatic acid ester halides (e.g., ethyl bromoacetate) in the presence of a strong base such as sodium hydride to introduce the acetamide moiety.

- Hydrolysis and deprotection steps using hydrochloric acid to yield ethyl 2-(4-hydroxypyrrolidin-2-on-1-yl)-acetate.

- Final ammonolysis with ammonium hydroxide to convert the ester to the corresponding acetamide.

This method provides a relatively straightforward synthesis with manageable reaction conditions, yielding the desired pyrrolidin-2-one derivative with hydroxy substitution.

Intramolecular Dehydration and Lactone Formation

Patent CN109748837B describes a method relevant to the preparation of 4-hydroxy-2-oxo-1-pyrrolidine acetamide, which is structurally related. The process involves:

- Intramolecular dehydration of 4-hydroxy-2-oxo-1-pyrrolidine acetic acid to form a lactone intermediate.

- Subsequent reaction of the lactone with ammonia water to yield the acetamide derivative.

This method is characterized by:

- Short reaction cycles.

- Mild reaction conditions.

- Low production costs.

- High yield and product quality.

The approach is suitable for industrial-scale synthesis and may be adapted for preparing related pyrrolidin-2-one derivatives with hydroxy and piperidinyl substitutions.

Comparative Data Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reaction Conditions | Reagents / Solvents | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|---|

| 1 | γ-Amino-β-hydroxybutyric acid | Anhydrous, inert aprotic solvent, reflux | Silylating agent (e.g., trimethylsilyl chloride), acetonitrile | 4-trimethylsilyloxypyrrolidin-2-one | Efficient cyclization, mild conditions |

| 2 | 4-trimethylsilyloxypyrrolidin-2-one | 50 °C, inert solvent | Ethyl bromoacetate, sodium hydride | Ethyl 2-(4-trimethylsilyloxypyrrolidin-2-on-1-yl)-acetate | Good alkylation yield |

| 3 | Ethyl 2-(4-trimethylsilyloxypyrrolidin-2-on-1-yl)-acetate | Room temp, acid hydrolysis | 1 N HCl | Ethyl 2-(4-hydroxypyrrolidin-2-on-1-yl)-acetate | Clean deprotection |

| 4 | Ethyl 2-(4-hydroxypyrrolidin-2-on-1-yl)-acetate | Room temp, ammonolysis | Ammonium hydroxide, acetone | 2-(4-hydroxypyrrolidin-2-on-1-yl)-acetamide | High purity, crystallization possible |

| 5 | 2,2,6,6-Tetramethyl-piperidin-4-one (analog) | Base-mediated reaction with chloroform | Sodium hydroxide, chloroform | Piperidinyl intermediates and salts | Controlled base equivalents critical |

| 6 | Piperidinyl intermediate | Acid treatment | HCl | Piperidinyl hydrochloride salt | Improved stability and solubility |

Research Findings and Analysis

The cyclization of γ-amino-β-hydroxybutyric acid derivatives under anhydrous conditions with silylating agents is a key step for obtaining the pyrrolidin-2-one core with hydroxy substitution. This step is crucial for controlling stereochemistry and purity.

Alkylation with haloacetates followed by ammonolysis is an effective route to introduce acetamide functionality, which is structurally related to the piperidinyl substitution in the target compound.

The use of strong bases like sodium hydride or sodium hydroxide in excess is necessary to drive reactions involving piperidinyl intermediates, but careful control of equivalents is required to minimize side reactions and improve yield.

Formation of hydrochloride salts is a common and effective approach to isolate and purify the final compound, enhancing its pharmaceutical properties.

Intramolecular dehydration to form lactones followed by reaction with ammonia provides a mild and cost-effective industrial route to related pyrrolidin-2-one derivatives, suggesting potential adaptation for the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biochemical pathways . For example, it has been found to be a potent antagonist of the human H3 receptor, which plays a role in neurotransmission .

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparison

The table below highlights key structural and pharmacological differences between 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride and its analogs:

Key Differences and Implications

The arylpiperazine substituent in S-61 and S-73 introduces significant α1-adrenolytic activity, absent in the parent compound .

Biological Activity: Derivatives like S-61 and S-73 demonstrate direct pharmacological effects (e.g., antiarrhythmic), whereas this compound is primarily a synthetic intermediate . The amino group in 1-(4-aminopiperidin-1-yl)ethanone hydrochloride (CAS 548769-02-4) may confer improved blood-brain barrier penetration compared to the hydroxylated analog .

Synthesis and Availability :

- 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS 5810-56-0) is commercially available from 7+ suppliers, facilitating large-scale production .

- S-61 and S-73 require specialized synthesis involving arylpiperazine coupling, as described by Lustyk and Sałaciak .

Critical Analysis of Structural Modifications

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may limit lipophilicity compared to the amino-substituted analog (CAS 548769-02-4), affecting tissue distribution .

- Arylpiperazine Additions : The addition of bulky arylpiperazine groups (as in S-61/S-73) introduces steric hindrance but enhances receptor subtype selectivity, particularly for cardiovascular targets .

Activité Biologique

4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, often referred to as (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a pyrrolidinone moiety, positions it as a promising candidate for various therapeutic applications, particularly in treating neurological disorders and as an analgesic agent. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and comparative analysis with similar compounds.

- Molecular Formula : C9H17ClN2O2

- CAS Number : 1237840-39-9

- Appearance : Colorless to yellow solid

This compound's hydrochloride form enhances its solubility and stability in biological systems, making it suitable for various applications in research and industry .

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is particularly noted for its role as an enzyme inhibitor and receptor antagonist, which modulates various biochemical pathways. This mechanism is crucial for its potential therapeutic effects against conditions like Alzheimer's disease (AD) and other neurological disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Piperidinyl-pyrrolidinone | Contains piperidine but lacks hydroxyl group | May exhibit different receptor selectivity |

| 4-Hydroxy-piperidine | Hydroxylated piperidine without pyrrolidinone | Potentially less stable than the target compound |

| 1-(Pyrrolidin-2-onyl)-piperidine | Similar core structure but different substituents | May show varied biological activity |

The presence of the hydroxy group in this compound may enhance its bioactivity compared to other derivatives .

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds for their pharmacological profiles:

- Neuroprotective Studies : Research has shown that modifications to the piperidine ring can significantly alter AChE/BChE inhibition potency. For example, compounds with electron-donating groups exhibited improved inhibitory action against cholinesterases .

- Antibacterial Evaluations : Various pyrrolidine derivatives were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating that structural modifications can enhance antimicrobial activity .

Q & A

Basic Question: What are the recommended safety protocols for handling 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride in laboratory settings?

Methodological Answer:

- Skin Contact: Immediately remove contaminated clothing and rinse skin with copious water for at least 15 minutes. Seek medical attention if irritation persists .

- Eye Exposure: Flush eyes with water for 15 minutes, removing contact lenses if present. Continue irrigation and consult a medical professional .

- Inhalation: Move the affected individual to fresh air and monitor for respiratory distress. Administer artificial respiration if breathing ceases .

- General Precautions: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize aerosol exposure .

Basic Question: What are the common synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes:

- Piperidine Functionalization: Start with piperidin-4-one derivatives (e.g., 4-oxopiperidine) as precursors. Introduce the pyrrolidin-2-one moiety via nucleophilic substitution or reductive amination .

- Hydroxylation: Incorporate the hydroxyl group using oxidizing agents (e.g., m-CPBA) under controlled pH conditions .

- Purity Optimization:

Basic Question: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify characteristic peaks for the piperidine ring (δ 1.5–2.5 ppm) and hydroxyl proton (δ 4.8–5.2 ppm, broad) .

- ¹³C NMR: Confirm carbonyl (C=O) resonance at ~175 ppm and piperidine carbons at 25–50 ppm .

- Mass Spectrometry (MS): Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₉H₁₅N₂O₂·HCl) .

- Infrared (IR) Spectroscopy: Verify hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and carbonyl (C=O stretch: ~1650 cm⁻¹) functional groups .

Advanced Question: How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?

Methodological Answer:

- Reaction Pathway Prediction: Utilize density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., hydroxylation or ring closure) .

- Solvent Effects: Apply COSMO-RS simulations to predict solvent polarity impacts on reaction yields and select optimal solvents (e.g., DMF vs. ethanol) .

- Data-Driven Optimization: Integrate machine learning with experimental data to identify correlations between reaction conditions (temperature, catalyst loading) and product purity .

Advanced Question: What strategies should be employed to resolve contradictions in biological activity data observed for this compound derivatives?

Methodological Answer:

- Experimental Reproducibility:

- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

- Structure-Activity Relationship (SAR) Analysis: Compare activity across derivatives with systematic structural modifications (e.g., substituents on the piperidine ring) .

- Orthogonal Assays: Confirm activity using multiple methods (e.g., enzyme inhibition assays vs. cell viability tests) to rule out assay-specific artifacts .

Advanced Question: What methodologies are recommended for optimizing reaction yields in the synthesis of this compound under varying solvent conditions?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to screen solvent polarity (e.g., water, ethanol, acetonitrile) and temperature (20–80°C) interactions .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance reaction kinetics .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced Question: How can impurity profiling be systematically conducted for this compound using chromatographic techniques?

Methodological Answer:

- HPLC Method Development:

- Column: C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile (5–95% over 30 minutes).

- Detection: UV at 254 nm for piperidine-related impurities .

- LC-MS Identification: Use high-resolution mass spectrometry (HRMS) to characterize unknown impurities (e.g., dehydroxylated byproducts) .

- Reference Standards: Cross-validate against pharmacopeial impurities (e.g., EP or BP standards) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.